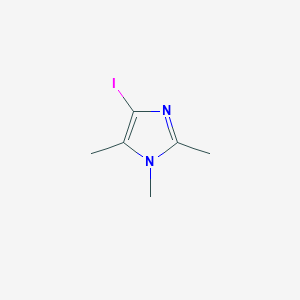
4-Iodo-1,2,5-trimethyl-1H-imidazole
Description
4-Iodo-1,2,5-trimethyl-1H-imidazole is a halogenated heterocyclic compound featuring an imidazole core substituted with iodine at position 4 and methyl groups at positions 1, 2, and 3. This substitution pattern confers unique electronic and steric properties:
- Iodine (position 4): Introduces significant electronegativity and polarizability, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Methyl groups (positions 1, 2, 5): Provide steric bulk and electron-donating effects, influencing solubility and stability.
Properties
Molecular Formula |
C6H9IN2 |
|---|---|
Molecular Weight |
236.05 g/mol |
IUPAC Name |
4-iodo-1,2,5-trimethylimidazole |
InChI |
InChI=1S/C6H9IN2/c1-4-6(7)8-5(2)9(4)3/h1-3H3 |
InChI Key |
LFTHUWGVAVUHSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1C)C)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1,2,5-trimethyl-1H-imidazole can be achieved through various methods. One common approach involves the iodination of 1,2,5-trimethylimidazole. This can be done using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions . Another method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which allows for the formation of the imidazole ring with the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1,2,5-trimethyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the imidazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents; typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Major Products Formed
Scientific Research Applications
4-Iodo-1,2,5-trimethyl-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Iodo-1,2,5-trimethyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The iodine atom and methyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituent Effects and Structural Variations
The table below compares 4-Iodo-1,2,5-trimethyl-1H-imidazole with other imidazole derivatives from the literature:
Key Observations:
- Electronic Effects : The iodine substituent in the target compound contrasts with phenyl (electron-donating) or trifluoromethyl (electron-withdrawing) groups in analogs, altering reactivity in electrophilic substitution or metal-catalyzed reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


